![molecular formula C15H18O4 B2622945 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- CAS No. 62179-86-6](/img/structure/B2622945.png)
2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-
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Description
“2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-” is a chemical compound with the molecular formula C15H18O4 . It is also known as 4-Oxo-4-(4-pentyloxy-phenyl)-but-2-enoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a butenoic acid backbone with a 4-oxo group and a 4-(pentyloxy)phenyl group . The average mass is 262.301 Da and the monoisotopic mass is 262.120514 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 262.31 . The compound is insoluble in water .Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-10H,2-4,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKIEPNFWITGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393013 |
Source
|
Record name | 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- | |
CAS RN |
62179-86-6 |
Source
|
Record name | 2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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